Dibritannilactone B
Overview
Description
Dibritannilactone B is a natural product isolated from the aerial parts of the plant Inula britannica. It belongs to the class of sesquiterpenoids and has been studied for its potential pharmaceutical applications. This compound has a molecular formula of C34H46O9 and a molecular weight of 598.72 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Currently, there are no well-documented synthetic routes for Dibritannilactone B. The compound is primarily isolated from natural sources using techniques such as High-Performance Liquid Chromatography (HPLC).
Industrial Production Methods: Industrial production of this compound is not common due to its complex structure and the difficulty in synthesizing it chemically. The compound is usually extracted from plant sources for research and development purposes.
Chemical Reactions Analysis
Types of Reactions: Dibritannilactone B can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the specific functional groups present in the compound.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can result in the formation of alcohols.
Scientific Research Applications
Chemistry: It can be used as an analytical reference material in quality control applications.
Biology: Research has shown that Dibritannilactone B exhibits biological activity, making it a candidate for drug development.
Medicine: It has been investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: this compound can be used as an active ingredient in the development of new drugs or as a high-purity reference material in screening applications.
Mechanism of Action
The exact mechanism by which Dibritannilactone B exerts its effects is not fully understood. it is believed to interact with molecular targets and pathways involved in inflammation and oxidative stress. Further research is needed to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Dibritannilactone B is similar to other sesquiterpenoids, such as Dibritannilactone A, C, D, and E . These compounds share structural similarities but may differ in their biological activities and applications. This compound is unique in its potential pharmaceutical applications and its ability to be isolated from natural sources.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
IUPAC Name |
[(4S)-4-[(1'S,2'S,3R,3aS,4S,4'S,7'S,7aR,8'R,12'R,15'S)-15'-acetyloxy-4-hydroxy-2',6,7',11'-tetramethyl-2,6'-dioxospiro[3a,4,7,7a-tetrahydro-1-benzofuran-3,13'-5-oxatetracyclo[10.2.1.01,10.04,8]pentadec-10-ene]-5-yl]pentyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H46O9/c1-15(9-8-10-40-20(6)35)26-16(2)11-25-28(29(26)37)34(32(39)43-25)14-33-17(3)12-24-22(18(4)31(38)42-24)13-23(33)19(5)27(34)30(33)41-21(7)36/h15,17-18,22,24-25,27-30,37H,8-14H2,1-7H3/t15-,17-,18-,22+,24-,25+,27-,28+,29+,30-,33-,34+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBHZJHMFHLPHC-HEQQUMGXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(CC3=C(C4C(C13CC45C6C(CC(=C(C6O)C(C)CCCOC(=O)C)C)OC5=O)OC(=O)C)C)C(C(=O)O2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@H](CC3=C([C@H]4[C@@H]([C@@]13C[C@]45[C@@H]6[C@@H](CC(=C([C@H]6O)[C@@H](C)CCCOC(=O)C)C)OC5=O)OC(=O)C)C)[C@@H](C(=O)O2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H46O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.